molecular formula C6H11ClN2O B13505685 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride

Cat. No.: B13505685
M. Wt: 162.62 g/mol
InChI Key: JXGWQYURBFOBJH-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the reaction of imidazole with chloroacetone, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure the efficient conversion of starting materials to the desired product. Purification steps such as crystallization and recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole-2-carboxylic acids, imidazole alcohols, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-6(2,9)5-7-3-4-8-5;/h3-4,9H,1-2H3,(H,7,8);1H

InChI Key

JXGWQYURBFOBJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1)O.Cl

Origin of Product

United States

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